3,4-difluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide
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Overview
Description
3,4-difluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide is an organic compound with the molecular formula C13H11F2NO4S2 This compound is characterized by the presence of two fluorine atoms and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluorobenzenesulfonamide and 4-sulfamoylbenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Procedure: The 3,4-difluorobenzenesulfonamide is dissolved in the solvent, and the base is added to the solution. The 4-sulfamoylbenzyl chloride is then added dropwise to the reaction mixture. The reaction is typically carried out at room temperature or slightly elevated temperatures for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized to form sulfonic acids or reduced to form sulfinamides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiolates in polar solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
3,4-difluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity, including antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Chemical Biology: It is used as a probe to study biological processes and as a building block for the synthesis of bioactive molecules.
Industrial Applications: The compound is utilized in the development of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with proteins or nucleic acids. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3,4-difluorobenzenesulfonamide: A simpler analog with similar structural features but lacking the sulfamoylbenzyl group.
4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide: A related compound with a single fluorine atom.
N-(2,3-difluorobenzyl)-4-sulfamoylbenzamide: A compound with a similar sulfonamide structure but different substitution pattern.
Uniqueness
3,4-difluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide is unique due to the presence of both fluorine atoms and the sulfamoylbenzyl group, which confer specific chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,4-difluoro-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O4S2/c14-12-6-5-11(7-13(12)15)23(20,21)17-8-9-1-3-10(4-2-9)22(16,18)19/h1-7,17H,8H2,(H2,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIFTIADQQIQME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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